

# 3-Formyloxindole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587

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An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of 3-Formyloxindole for Researchers, Scientists, and Drug Development Professionals.

## Introduction

3-Formyloxindole, also known as indole-3-carboxaldehyde, is an endogenous metabolite of the amino acid tryptophan, produced by gut microbiota. It has garnered significant scientific interest due to its diverse biological activities, primarily as a ligand for the aryl hydrocarbon receptor (AhR). Its ability to modulate immune responses and enhance the intestinal epithelial barrier makes it a promising candidate for further investigation in the context of inflammatory diseases and drug development. This technical guide provides a comprehensive overview of 3-formyloxindole, including its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathways.

## Core Chemical and Physical Properties

3-Formyloxindole is a heterocyclic organic compound with a distinct indole scaffold substituted with a formyl group at the third position.

| Property          | Value  | Reference   |
|-------------------|--|---|
| CAS Number        | 487-89-8   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 145.16 g/mol   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>   |
| IUPAC Name        | 1H-indole-3-carbaldehyde   | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>   |
| Synonyms          | Indole-3-carboxaldehyde, 3-Indolealdehyde, Indole-3-carbaldehyde, 3-Formyl-1H-indole | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance        | Off-white to beige to light brown crystalline powder                                 | <a href="#">[4]</a>   |
| Melting Point     | 193-199 °C   | <a href="#">[4]</a>   |
| Purity            | ≥98% (Commercially available)  | <a href="#">[3]</a>   |

## Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-formylindole.

### Synthesis of 3-Formylindole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole. The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>), to introduce a formyl group.

Materials:

- Indole
- N,N-Dimethylformamide (DMF), freshly distilled

- Phosphorus oxychloride ( $\text{POCl}_3$ ), freshly distilled
- Ice
- Sodium hydroxide (NaOH)
- Ethanol (for recrystallization, optional)
- Round-bottomed, three-necked flask
- Mechanical stirrer
- Drying tube
- Dropping funnel

#### Procedure:

- Preparation of the Vilsmeier Reagent: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL (3.74 moles) of freshly distilled DMF. Cool the flask in an ice-salt bath for 30 minutes. With stirring, add 86 mL (0.94 moles) of freshly distilled  $\text{POCl}_3$  to the cooled DMF over a period of 30 minutes.
- Reaction with Indole: Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF. Add this solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.
- Reaction Progression: After the addition is complete, replace the dropping funnel with a thermometer and allow the mixture to warm to 35°C. Stir the viscous solution at this temperature for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.
- Quenching and Hydrolysis: Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution. Transfer this solution to a 3-liter three-necked flask containing 200 g of crushed ice. Prepare a solution of 375 g (9.4 moles) of NaOH in 1 liter of water and add it dropwise with efficient stirring until about one-third of the base has been added. The remaining two-thirds can then be added more rapidly.

- Product Isolation: Heat the resulting suspension to boiling and then allow it to cool to room temperature. Place the mixture in a refrigerator to facilitate precipitation.
- Purification: Collect the precipitate by filtration and resuspend it in 1 liter of water to dissolve most of the inorganic impurities. Collect the product again by filtration, wash with three 300-mL portions of water, and air-dry. The resulting 3-formylindole should have a melting point of 196–197°C. If further purification is desired, the product can be recrystallized from ethanol.

## Biological Activity Assays

The following protocols are commonly used to assess the biological effects of 3-formylindole.

### 1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cells in culture (e.g., RAW 264.7 macrophages, HepG2 cells)
- 96-well plates
- 3-Formylindole stock solution (dissolved in a suitable solvent like DMSO)
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow

for cell attachment.

- Compound Treatment: Prepare serial dilutions of the 3-formylindole stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of 3-formylindole. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-formylindole concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100  $\mu$ L of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by using an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

## 2. Luciferase Reporter Assay for Aryl Hydrocarbon Receptor (AhR) Activation

This assay quantifies the ability of 3-formylindole to activate the AhR signaling pathway.

### Materials:

- Reporter cell line (e.g., HepG2 cells stably transfected with a luciferase reporter plasmid containing Dioxin Response Elements - DREs)
- 96-well plates
- 3-Formylindole stock solution
- Culture medium
- Luciferase assay reagent
- Luminometer

**Procedure:**

- Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of 3-formylindole. Include a positive control (e.g., TCDD or FICZ) and a vehicle control. Incubate for a specified period (e.g., 24 hours).
- Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Luminescence Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC<sub>50</sub> value from a dose-response curve.

### 3. Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

**Materials:**

- RAW 264.7 macrophages
- 96-well plates
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN- $\gamma$ )
- 3-Formylindole stock solution
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

- Sodium nitrite standard solution
- Microplate reader

**Procedure:**

- Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 3-formylindole for a specified time (e.g., 1 hour).
- Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) and IFN- $\gamma$  (e.g., 10 ng/mL) to induce nitric oxide production. Include unstimulated and stimulated control wells. Incubate for 24 hours.
- Sample Collection: Collect the cell culture supernatants.
- Griess Reaction: In a new 96-well plate, mix 50  $\mu$ L of the culture supernatant with 50  $\mu$ L of the Griess reagent.
- Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
- Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by 3-formylindole compared to the stimulated control.

## Signaling Pathways and Mechanisms of Action

3-Formylindole exerts its biological effects through the modulation of several key signaling pathways.

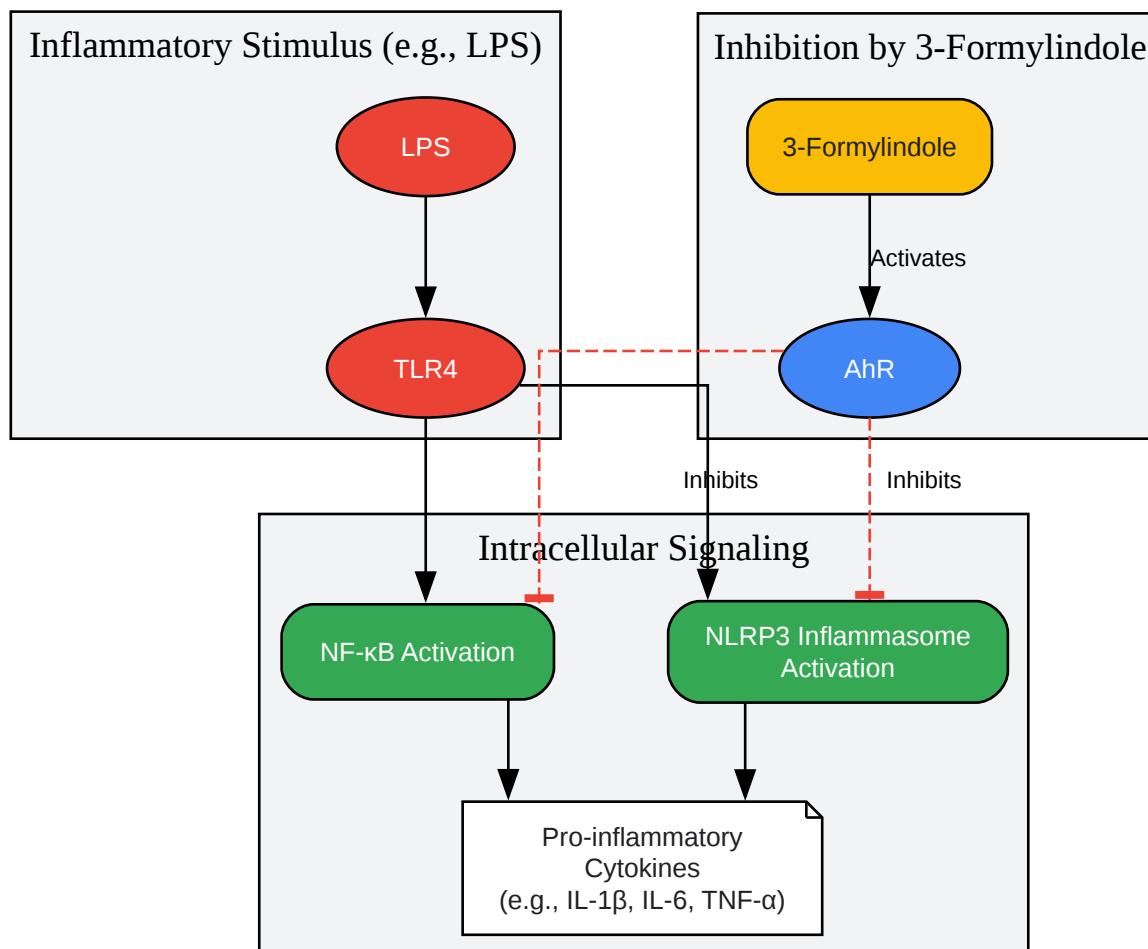
### Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

3-Formylindole is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 3-Formylindole.

# Anti-inflammatory Signaling via NF-κB and NLRP3 Inflammasome Inhibition

3-Formylindole has demonstrated anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways. This is often, at least in part, mediated through its activation of the AhR.



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Inhibitory Effect of 3-Formylindole on Inflammatory Signaling Pathways.

## Conclusion

3-Formylindole is a versatile molecule with significant potential in biomedical research and drug development. Its role as an endogenous activator of the AhR and its subsequent anti-inflammatory effects highlight its importance in maintaining intestinal homeostasis and

regulating immune responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this intriguing compound. Further investigation into its derivatives and their therapeutic applications is warranted.

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